N-(2,3-dimethylphenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
CAS No.: 1040678-18-9
Cat. No.: VC11953084
Molecular Formula: C19H19N3OS
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(2,3-dimethylphenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide - 1040678-18-9](/images/structure/VC11953084.png)
Specification
CAS No. | 1040678-18-9 |
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Molecular Formula | C19H19N3OS |
Molecular Weight | 337.4 g/mol |
IUPAC Name | 2-(2-anilino-1,3-thiazol-4-yl)-N-(2,3-dimethylphenyl)acetamide |
Standard InChI | InChI=1S/C19H19N3OS/c1-13-7-6-10-17(14(13)2)22-18(23)11-16-12-24-19(21-16)20-15-8-4-3-5-9-15/h3-10,12H,11H2,1-2H3,(H,20,21)(H,22,23) |
Standard InChI Key | LJEIVRBLFMYZNM-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3)C |
Canonical SMILES | CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3)C |
Introduction
Structural Characteristics
Molecular Architecture
The compound features three key structural components (Fig. 1):
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1,3-Thiazole core: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3.
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2-Phenylamino substituent: An aromatic amine group providing hydrogen-bonding capacity and π-π stacking potential .
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4-Acetamide side chain: A methylene bridge connecting the thiazole to an N-(2,3-dimethylphenyl) group, enhancing lipophilicity .
Molecular Formula: C₂₁H₂₂N₄OS
Molecular Weight: 378.49 g/mol
Table 1: Key Physicochemical Properties
Synthetic Pathways
Core Thiazole Formation
The 1,3-thiazole ring is typically synthesized via the Hantzsch thiazole synthesis:
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For this compound, 2-bromo-1-(phenylamino)acetophenone reacts with thiourea under reflux conditions .
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Thiazole ring formation | Ethanol, 80°C, 12 hr | 65–72 |
Acetamide coupling | DEAD, PPh₃, THF, 0°C→RT | 58–63 |
Final purification | Column chromatography (SiO₂, EtOAc/Hexane) | >95% purity |
Structure-Activity Relationships (SAR)
Critical Substituent Effects
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Thiazole C-2 Position:
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Acetamide Side Chain:
Table 3: SAR Comparison with Analogs
Compound Modification | Activity Change (vs. Parent) | Source |
---|---|---|
Phenylamino → Methylamino | 90% ↓ TB inhibition | |
2,3-Dimethylphenyl → Phenyl | 40% ↓ CA-III inhibition | |
Thiazole → Oxazole | Complete activity loss |
Toxicological Profile
Metabolic Stability
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